molecular formula C8H12BNO6S B1434257 (4-methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid CAS No. 1704095-83-9

(4-methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid

Cat. No.: B1434257
CAS No.: 1704095-83-9
M. Wt: 261.06 g/mol
InChI Key: JNGWWVVDZQGZHP-UHFFFAOYSA-N
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Description

(4-methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a methoxysulfamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of (4-methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid may involve a multi-step synthesis process. This process can include the initial functionalization of the phenyl ring, followed by the introduction of the boronic acid group through a coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The methoxy and methoxysulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield boronic esters, while substitution reactions can produce a variety of functionalized phenylboronic acids.

Mechanism of Action

The mechanism of action of (4-methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This property is utilized in boronate affinity chromatography, where the compound selectively binds to target molecules under specific pH conditions . The molecular targets and pathways involved in its action include the formation of boronate esters with cis-diols, which can be reversed by changing the pH of the environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid lies in its dual functionalization with both methoxy and methoxysulfamoyl groups. This dual functionalization enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research.

Biological Activity

(4-Methoxy-3-(N-methoxysulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H12BNO4S
  • CAS Number : 1704095-83-9

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.

Anticancer Activity

Boronic acids have been studied for their anticancer properties, particularly in the context of proteasome inhibition. The compound this compound is hypothesized to exhibit similar mechanisms as bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment. Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting protein degradation pathways .

Table 1: Summary of Anticancer Studies Involving Boronic Acids

Study ReferenceCompound TestedCancer TypeMechanism of ActionKey Findings
BortezomibMultiple MyelomaProteasome InhibitionSignificant reduction in tumor growth
IxazomibMultiple MyelomaProteasome InhibitionImproved patient outcomes compared to traditional therapies
Current StudyThis compoundVariousHypothetical based on structural similarity to bortezomibPotential for similar anticancer effects

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenylboronic acids. The interaction between phenylboronic acids and bacterial surfaces can lead to bacterial aggregation and enhanced sensitivity to antibiotics. This mechanism is thought to involve the recognition of glycolipids on bacterial membranes .

Table 2: Antibacterial Efficacy of Boronic Acid Derivatives

Study ReferenceCompound TestedBacterial StrainMechanism of ActionEfficacy
Dan-B8.5-PAMAME. coliAggregation via phenylboronic acid recognition sitesSignificant reduction in viability
Current StudyThis compoundS. aureus, E. coliHypothetical interaction with bacterial glycolipidsAnticipated antibacterial activity

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : Similar to other boronic acids, it may inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells.
  • Bacterial Aggregation : The compound's ability to form complexes with diols on bacterial surfaces can enhance aggregation and facilitate antibiotic delivery.
  • Molecular Recognition : The boron atom allows for specific interactions with biomolecules, potentially altering their function.

Case Studies

A study investigating the antibacterial properties of phenylboronic acid derivatives found that compounds with multiple boronic groups exhibited increased efficacy against gram-negative bacteria such as E. coli. The mechanism involved multipoint recognition leading to enhanced aggregation and subsequent bacterial death .

Additionally, research into the anticancer effects of boronic acids has shown promising results in preclinical models, where compounds similar in structure to this compound demonstrated significant tumor reduction through proteasome inhibition .

Properties

IUPAC Name

[4-methoxy-3-(methoxysulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO6S/c1-15-7-4-3-6(9(11)12)5-8(7)17(13,14)10-16-2/h3-5,10-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWWVVDZQGZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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